molecular formula C17H14N2O3S2 B2544649 N-{4-[(5E)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PHENYL}ACETAMIDE CAS No. 868147-11-9

N-{4-[(5E)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PHENYL}ACETAMIDE

Cat. No.: B2544649
CAS No.: 868147-11-9
M. Wt: 358.43
InChI Key: OOYWFLHDMBCREJ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(5E)-5-[(5-Methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide is a synthetic small molecule based on a rhodanine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activity. This compound is of significant interest in early-stage drug discovery for the development of therapeutics targeting metabolic and proliferative disorders. Its molecular design, featuring a (5-methylfuran-2-yl)methylidene moiety linked to the 5-position of the rhodanine core, is characteristic of molecules investigated as potential agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , a nuclear receptor that is a key regulator of glucose and lipid metabolism. Modulation of PPARγ is a well-established strategy for managing type 2 diabetes, and novel ligands are sought to improve efficacy and reduce side effects. Furthermore, the rhodanine-furan hybrid structure is a common pharmacophore explored in oncology research, particularly for the inhibition of protein kinases and other enzymes involved in signal transduction pathways that drive cell proliferation and survival. Researchers utilize this compound primarily in high-throughput screening assays and in vitro enzymatic or cell-based studies to elucidate novel signaling pathways and validate new targets. Its value lies in its utility as a chemical probe to study the structure-activity relationships (SAR) of rhodanine-based inhibitors and modulators, providing critical insights for lead optimization campaigns. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

N-[4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-10-3-8-14(22-10)9-15-16(21)19(17(23)24-15)13-6-4-12(5-7-13)18-11(2)20/h3-9H,1-2H3,(H,18,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYWFLHDMBCREJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Sulfanylidene-thiazolidin-4-one

The thiazolidinone ring is constructed via a one-pot cyclocondensation reaction. A modified protocol from employs:

  • Mercaptoacetic acid (3 mmol) as the sulfur source.
  • 4-Aminophenylacetamide (1 mmol) as the amine precursor.
  • Toluene reflux under Dean-Stark conditions to facilitate imine formation and subsequent cyclization.

Procedure :

  • 4-Aminophenylacetamide (1.64 g, 10 mmol) and 5-methylfurfural (1.22 g, 10 mmol) are refluxed in toluene (70 mL) for 2 h to form the imine intermediate.
  • Mercaptoacetic acid (2.82 g, 30 mmol) is added, and reflux continues for 5 h.
  • The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via recrystallization (ethanol) to yield the thiazolidin-4-one intermediate (Yield: 68%).

Introduction of the (5E)-5-[(5-Methylfuran-2-yl)methylidene] Group

Aldol Condensation with 5-Methylfurfural

The methylidene bridge is installed via a Knoevenagel condensation, adapted from:

  • Thiazolidin-4-one intermediate (1 mmol) and 5-methylfurfural (1.2 mmol) are stirred in ethanol with piperidine (0.5 mL) as a base catalyst.
  • Reflux for 8–9 h ensures selective formation of the (E)-isomer, confirmed by TLC.

Characterization :

  • IR : 1730 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
  • ¹H NMR (CDCl₃) : δ 7.71 (s, 1H, CH=), 6.92–6.86 (m, 2H, furan-H), 3.77 (s, 3H, OCH₃).

Acetylation of the Aniline Precursor

Synthesis of 4-Aminophenylacetamide

The acetamide group is introduced prior to cyclocondensation to avoid side reactions:

  • 4-Nitroaniline (1.38 g, 10 mmol) is acetylated with acetic anhydride (1.5 mL) in pyridine (20 mL) at 0°C.
  • The nitro group is reduced using H₂/Pd-C in ethanol to yield 4-aminophenylacetamide (Yield: 85%).

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.45 (d, 2H, J = 8.5 Hz), 7.15 (d, 2H, J = 8.5 Hz), 2.05 (s, 3H, CH₃).

Final Compound Characterization

Spectroscopic Data

  • IR (KBr) : 3320 (N-H), 1685 (C=O, thiazolidinone), 1595 (C=C), 1245 (C-S).
  • ¹H NMR (DMSO-d₆) : δ 8.48 (s, 1H, NH), 7.71 (s, 1H, CH=), 6.92–6.86 (m, 2H, furan-H), 2.42 (s, 3H, CH₃-furan), 2.05 (s, 3H, COCH₃).
  • ¹³C NMR : δ 169.8 (C=O), 148.2 (furan-C), 119.5 (CH=), 24.8 (COCH₃).

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Key Advantage Reference
Cyclocondensation 4-Aminophenylacetamide, mercaptoacetic acid, 5-methylfurfural 68 One-pot procedure, scalable
Stepwise condensation Thiazolidin-4-one, 5-methylfurfural 72 Controlled (E)-isomer formation
Acetylation-first 4-Nitroaniline, acetic anhydride 85 Avoids side reactions

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5E)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

N-{4-[(5E)-5-[(5-Methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide has demonstrated significant antimicrobial properties. Studies have shown that derivatives of thiazolidinones exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have shown minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against pathogens like Bacillus cereus and Staphylococcus aureus .

Antifungal Activity

Research indicates that this compound also possesses antifungal properties. It has been tested against several fungal strains, with notable efficacy observed in certain derivatives. For example, some analogs exhibited MIC values ranging from 0.008 to 0.015 mg/mL against Penicillium ochramens, indicating potential for therapeutic applications in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human cell lines to evaluate the safety profile of this compound and its derivatives. Findings suggest that at lower concentrations (up to 1 μM), these compounds exhibit minimal cytotoxic effects, maintaining cell viability above 91% in treated cultures . This aspect is crucial for their potential use in therapeutic contexts.

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, various thiazolidinone derivatives were synthesized and tested for their antibacterial activity. The results indicated that modifications on the thiazolidinone ring significantly influenced the antimicrobial potency of the compounds. The best-performing compound showed MIC values significantly lower than those of standard antibiotics .

Case Study 2: Antifungal Mechanism of Action

Another study focused on the antifungal mechanisms of thiazolidinone derivatives similar to N-{4-[(5E)-5-[(5-Methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y]phenyl}acetamide. It was found that these compounds interact with fungal enzymes similarly to known antifungals like ketoconazole, providing insights into their mode of action and potential for development as new antifungal agents .

Mechanism of Action

The mechanism of action of N-{4-[(5E)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in Compound 12) correlate with lower yields (53%) compared to electron-donating groups (e.g., methoxy in Compound 9: 90%) .
  • The 5-methylfuran group in the target compound may offer intermediate reactivity, balancing steric bulk and electronic effects for optimized synthesis.

Physicochemical Properties

Table 2: Molecular Properties
Compound Molecular Formula Molar Mass (g/mol) LogP (Predicted) Water Solubility (mg/L)
Target Compound C₁₈H₁₇N₂O₃S₂ 385.47 ~2.1 ~15 (low)
Compound 9 C₁₉H₁₅ClN₂O₃S₂ 430.91 ~3.5 ~5 (very low)
Compound 12 C₁₇H₁₂FN₃O₄S₂ 429.42 ~2.8 ~10 (low)
Compound 15 C₁₈H₁₄N₂O₃S₂ 370.45 ~2.3 ~20 (moderate)

Key Observations :

  • Hydroxyl or methoxy groups (e.g., Compound 15, ) improve water solubility due to hydrogen bonding capacity.

Biological Activity

N-{4-[(5E)-5-[(5-Methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide, commonly referred to as compound 868142-92-1, is a thiazolidinone derivative that exhibits various biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H15N3O3SC_{17}H_{15}N_{3}O_{3}S with a molecular weight of 341.4 g/mol. Its structure features a thiazolidinone ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H15N3O3SC_{17}H_{15}N_{3}O_{3}S
Molecular Weight341.4 g/mol
CAS Number868142-92-1

1. Anticancer Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Key Findings:

  • IC50 Values : The compound exhibited IC50 values ranging from 5.10 µM to 22.08 µM against different cancer cell lines, indicating potent antiproliferative effects .

2. Antioxidant Activity

The compound has shown promising results in antioxidant assays, which are crucial for mitigating oxidative stress in cells. The presence of the thiazolidinone moiety contributes to its ability to scavenge free radicals.

Research Insights:

  • Compounds with similar structures have been reported to significantly reduce lipid peroxidation levels in vitro, suggesting that this compound may possess comparable antioxidant capabilities .

3. Anti-inflammatory Properties

This compound has been implicated in the modulation of inflammatory pathways. It appears to interact with transcription factors such as NF-kappa-B and AP-1, which are critical in regulating inflammatory responses.

Mechanism:
The compound may suppress NF-kappa-B activation while enhancing AP-1 activity, leading to a reduction in pro-inflammatory cytokine production .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazolidinone derivatives:

  • In Vitro Studies : A study assessed the cytotoxic effects of various thiazolidinone compounds on HepG2 and MCF7 cell lines, revealing that modifications in substituents significantly influenced their anticancer potency .
  • Mechanistic Studies : Another investigation explored how these compounds interact with cellular pathways involved in apoptosis and cell cycle regulation, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing N-{4-[(5E)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PHENYL}ACETAMIDE?

  • Methodological Answer : A common approach involves condensation reactions between thiosemicarbazide derivatives and chloroacetic acid in the presence of sodium acetate and oxo-compounds. For example, refluxing equimolar amounts of (4E)-4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one with 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide in pyridine and Zeolite (Y-H) at 150°C for 5 hours yields structurally similar thiazolidinone derivatives . Alternatively, DMF-acetic acid mixtures under reflux can be used to synthesize arylidene-thiazolidinones .

Q. How should researchers purify and characterize this compound post-synthesis?

  • Methodological Answer : Post-synthesis purification typically involves recrystallization from ethanol or ethanol-DMF mixtures . Characterization requires multi-technique validation:
  • Spectroscopy : Use NMR (¹H/¹³C) and FT-IR to confirm functional groups and regiochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.
  • Elemental Analysis : Validate purity (>95%) and stoichiometry.

Q. What solvents and catalysts are optimal for its synthesis?

  • Methodological Answer : Pyridine and Zeolite (Y-H) are effective catalysts for condensation reactions , while DMF-acetic acid mixtures facilitate cyclization in thiazolidinone synthesis . Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Methodological Answer : Cross-validate data using complementary techniques:
  • For spectroscopic discrepancies , compare NMR shifts with density functional theory (DFT)-predicted values or use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • For crystallographic ambiguities , employ dual refinement strategies (e.g., SHELXL for small-molecule structures and SIR97 for phasing). Bayesian optimization algorithms can statistically prioritize experimental conditions to resolve outliers .

Q. What advanced tools are recommended for crystal structure determination and refinement?

  • Methodological Answer :
  • Structure Solution : Use direct methods in SIR97 for initial phasing, especially with high-resolution data .
  • Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of twinning and anisotropic displacement parameters .
  • Visualization : ORTEP-III (via WinGX suite) generates publication-quality thermal ellipsoid diagrams .

Q. How can researchers design experiments to optimize reaction yields or biological activity?

  • Methodological Answer :
  • Experimental Design (DoE) : Use factorial design to screen variables (catalyst loading, temperature, solvent ratio). For example, Bayesian optimization efficiently identifies optimal conditions with minimal trials .
  • Biological Assays : For antiproliferative studies, employ dose-response curves (IC₅₀) in cell lines (e.g., MCF-7 or HeLa) and validate with apoptosis markers (e.g., caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.